4-Aminobutyronitrile

Biocatalysis Nitrilase Enzyme Engineering

4-Aminobutyronitrile (CAS 32754-99-7), also known as 4-aminobutanenitrile or γ-aminobutyronitrile, is a primary aliphatic aminonitrile with the molecular formula C₄H₈N₂ and a molecular weight of 84.12 g/mol. It is a colorless to pale yellow liquid with a boiling point of approximately 201.2°C at 760 mmHg and a density of 0.918 g/cm³.

Molecular Formula C4H8N2
Molecular Weight 84.12 g/mol
CAS No. 32754-99-7
Cat. No. B1266170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobutyronitrile
CAS32754-99-7
Molecular FormulaC4H8N2
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESC(CC#N)CN
InChIInChI=1S/C4H8N2/c5-3-1-2-4-6/h1-3,5H2
InChIKeyXGYKKVTZDQDYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobutyronitrile (CAS 32754-99-7) Procurement Guide: Key Properties and Sourcing Considerations


4-Aminobutyronitrile (CAS 32754-99-7), also known as 4-aminobutanenitrile or γ-aminobutyronitrile, is a primary aliphatic aminonitrile with the molecular formula C₄H₈N₂ and a molecular weight of 84.12 g/mol [1]. It is a colorless to pale yellow liquid with a boiling point of approximately 201.2°C at 760 mmHg and a density of 0.918 g/cm³ [2]. This compound is primarily employed as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and heterocyclic building blocks . Its bifunctional nature, containing both a primary amine and a nitrile group, makes it a key starting material for constructing complex molecular architectures, particularly in the synthesis of GABA analogs and piperidine derivatives.

Why 4-Aminobutyronitrile Cannot Be Directly Substituted with Common Analogs in Critical Applications


Substituting 4-aminobutyronitrile with structurally similar aminonitriles, such as 3-aminopropionitrile or 5-aminovaleronitrile, is often not feasible due to significant differences in reactivity, selectivity, and downstream processing. The unique four-carbon backbone of 4-aminobutyronitrile enables the formation of specific ring sizes, such as pyrrolidine and pyrroline derivatives, which are inaccessible with shorter or longer chain analogs . Furthermore, its specific nitrile hydratase activity and selectivity in catalytic hydrogenation, as detailed in Section 3, differ markedly from other nitriles [1]. Procuring an analog without verifying these performance metrics can lead to failed syntheses, lower yields, or the generation of unwanted byproducts, ultimately increasing overall project costs and time. The quantitative data below demonstrates exactly where 4-aminobutyronitrile provides verifiable, measurable advantages over its closest comparators.

Quantitative Evidence for 4-Aminobutyronitrile Differentiation Against Comparators


4-Aminobutyronitrile Exhibits 251% Enzyme Activity Compared to Benzonitrile with Aliphatic Nitrilase

In a comparative study of aliphatic nitrilase (EC 3.5.5.7) substrates, 4-aminobutyronitrile demonstrated a relative activity of 251% when compared to benzonitrile as the baseline [1]. This indicates that the enzyme hydrolyzes 4-aminobutyronitrile to 4-aminobutyric acid (GABA) and ammonia at a rate more than 2.5 times faster than the aromatic reference compound.

Biocatalysis Nitrilase Enzyme Engineering GABA Synthesis

4-Aminobutyronitrile Achieves 85% Selectivity in Direct Hydrogenation of 1,4-Butanedinitrile

In the gas-phase hydrogenation of 1,4-butanedinitrile, a key industrial route, the Ni-MgO catalyst system R4C(B) achieved an 85% selectivity towards 4-aminobutanenitrile (4-aminobutyronitrile) at 100% conversion, operating at a space velocity of 13,000 h⁻¹ and 343 K [1]. This high selectivity for the partially reduced aminonitrile over the fully reduced diamine is critical for the compound's utility as a synthetic intermediate.

Catalytic Hydrogenation Selectivity Process Chemistry Nitrile Reduction

Pyrrolidone Liquid-Phase Method Yields 4-Aminobutyronitrile with 99.7% Purity, Enabling High-Quality Downstream Synthesis

A patented preparation method utilizing a pyrrolidone liquid-phase process achieved 4-aminobutyronitrile with a purity of 99.7% and a selectivity of 98.50% for pyrrolidone at 65% conversion [1]. In contrast, standard commercial sources frequently offer the compound at a minimum purity specification of 95% .

Synthesis Method Purity Process Development Liquid-Phase Synthesis

Enzymatic Deracemization of α-Aminobutyronitrile Achieves >99% Optical Purity, Outperforming Chemical Methods

Racemic α-aminobutyronitrile was completely converted in 6 hours at 30°C to (R)-α-aminobutyric acid with an optical purity exceeding 99% using an enzymatic process [1]. This is a stark contrast to non-enzymatic methods, which often yield lower enantiomeric excess or require more stringent and costly conditions for chiral separation.

Chiral Synthesis Enzymatic Resolution Biocatalysis Optical Purity

4-Aminobutyronitrile Hydrochloride Provides a Stable Solid Alternative to the Unstable Free Base

The free base, 4-aminobutyronitrile, is known to be unstable and prone to degradation at room temperature . Consequently, it is best stored and handled as its hydrochloride salt (CAS 16011-90-8), which exhibits significantly higher stability and is commercially available with a typical purity of 97% .

Stability Storage Formulation Handling

4-Aminobutyronitrile Serves as a Cost-Effective Intermediate for GABA Analog Synthesis

The current market price for 4-aminobutyronitrile (95% purity) from a commercial supplier is approximately ¥658.00 for 100 mg and ¥2037.00 for 500 mg . This positions it as a readily accessible and cost-effective starting material compared to many pre-functionalized GABA analogs or protected amino acid derivatives that would otherwise be required to build similar molecular complexity.

Cost Efficiency GABA Analogs Pharmaceutical Intermediates Sourcing

Validated Application Scenarios for 4-Aminobutyronitrile Based on Quantitative Evidence


Biocatalytic Production of GABA and Derivatives

This scenario leverages the 251% relative enzyme activity of 4-aminobutyronitrile with aliphatic nitrilase (EC 3.5.5.7) compared to benzonitrile [1]. The high catalytic efficiency makes it an ideal substrate for enzymatic hydrolysis to produce 4-aminobutyric acid (GABA) and related compounds. This is particularly valuable for developing green chemistry routes to GABA, a key neurotransmitter and pharmaceutical ingredient, where high substrate turnover and reaction rates directly translate to process efficiency and lower production costs.

Synthesis of High-Purity Pyrrolidine and Piperidine Intermediates

The 85% selectivity in the hydrogenation of 1,4-butanedinitrile to 4-aminobutyronitrile [1] and the ability to achieve 99.7% purity via the pyrrolidone liquid-phase method [2] make this compound a cornerstone for synthesizing nitrogen-containing heterocycles. Its four-carbon chain is uniquely suited for constructing pyrrolidine and piperidine rings, which are prevalent in numerous pharmaceuticals and agrochemicals. The high purity minimizes side reactions and simplifies purification, ensuring the production of high-quality active pharmaceutical ingredients (APIs).

Cost-Effective Synthesis of Chiral (R)-α-Aminobutyric Acid

The enzymatic deracemization of α-aminobutyronitrile, which achieves >99% optical purity for (R)-α-aminobutyric acid in just 6 hours [1], provides a highly efficient and cost-effective route to this chiral amino acid. This method outperforms traditional chemical resolution in terms of both yield and enantiomeric excess. Given the high cost and complexity of producing chiral molecules, this application is crucial for the development of enantiopure drugs and research chemicals, where even small improvements in optical purity can have significant therapeutic and regulatory implications.

Technical Documentation Hub

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